VU6004256

Neuroscience Muscarinic Acetylcholine Receptor Positive Allosteric Modulation

Researchers studying M1-mediated cognitive function face significant challenges with off-target effects and poor brain penetration. VU6004256 solves these issues as a highly selective M1 PAM (EC50 155 nM; >30 µM at M2-M5) with exceptional CNS exposure (Kp 4.84, Kp,uu 2.6). • Validated in NR1 knockdown mouse model of schizophrenia for normalizing NMDAR-mediated synaptic plasticity deficits. • Clean selectivity profile: no significant activity at >68 GPCRs, ion channels, and transporters at 10 µM. • Distinct indole carboxamide scaffold for SAR studies versus quinolone, pyridine-2-carboxamide, or pyrimidinone chemotypes. Supplied as research-grade solid with rigorous analytical characterization. Custom synthesis and bulk quantities available upon request.

Molecular Formula C25H25F2N5O2
Molecular Weight 465.5 g/mol
Cat. No. B12402639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVU6004256
Molecular FormulaC25H25F2N5O2
Molecular Weight465.5 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)C2=NC=C(C=C2)CN3C=C(C4=C3C=C(C=C4F)F)C(=O)NC5CCCCC5O
InChIInChI=1S/C25H25F2N5O2/c1-31-13-16(11-29-31)20-7-6-15(10-28-20)12-32-14-18(24-19(27)8-17(26)9-22(24)32)25(34)30-21-4-2-3-5-23(21)33/h6-11,13-14,21,23,33H,2-5,12H2,1H3,(H,30,34)/t21-,23-/m0/s1
InChIKeyZZMZFDCJQBUOOI-GMAHTHKFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VU6004256: A Selective M1 Muscarinic PAM for Neuroscience Research


VU6004256 is a synthetic small molecule belonging to the indole carboxamide class, specifically developed as a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine receptor (mAChR) . It is a research-grade chemical probe used primarily in preclinical neuroscience studies to investigate M1 receptor function in models of cognitive deficits, schizophrenia, and related disorders [1]. The compound exhibits a molecular formula of C25H25F2N5O2 and a molecular weight of 465.50 g/mol .

1
Tool Compound Class Selective M1 muscarinic positive allosteric modulator
2
Research Context Preclinical neuroscience and cognitive deficit model studies
3
Reported Attribute High brain penetration and clean M1 selectivity profile

Why Generic M1 PAM Substitution Fails: Differentiated Properties


Generic substitution among M1 muscarinic positive allosteric modulators (PAMs) is not scientifically valid due to significant variability in in vitro potency, subtype selectivity, allosteric cooperativity, and crucial in vivo parameters such as brain penetration [1]. For instance, the prototypical M1 PAM BQCA demonstrates lower potency and different allosteric binding characteristics compared to VU6004256 [2]. Furthermore, closely related structural analogs like VU0453595 exhibit markedly reduced potency and inferior brain partitioning [3]. These quantifiable differences in target engagement and central nervous system (CNS) exposure directly impact experimental outcomes and preclude the assumption of functional equivalence.

VU6004256
Allosteric Cooperativity
Defined positive cooperativity with acetylcholine (ACh) at M1
Generic M1 PAMs
Variable Modulation
May exhibit different allosteric binding modes and lower ACh cooperativity
VU6004256
CNS Exposure
Reported high brain-to-plasma ratio and unbound brain partitioning
Generic M1 PAMs
Limited Brain Penetration
Often poor CNS penetration limits in vivo target engagement interpretation
VU6004256
Subtype Selectivity
Clean profile with no functional activity at M2-M5 up to 30 µM
Generic M1 PAMs
Off-Target Muscarinic Activity
May activate M2-M5 receptors, confounding M1-specific pharmacology

Evidence Guide: VU6004256 Versus Closest M1 PAM Analogs


M1 Potency Comparison with BQCA

In head-to-head functional assays at the human M1 mAChR, VU6004256 demonstrates superior allosteric binding affinity and positive cooperativity with the endogenous agonist acetylcholine (ACh) compared to the first-generation M1 PAM BQCA [1]. Specifically, VU6004256 exhibits a pKB of 6.32 and a logα(ACh) of 1.40 (α = 15.5), while BQCA shows a lower pKB of 5.78 and a similar logα(ACh) of 1.32 (α = 13.5) [1].

M1 Affinity & Cooperativity
Head-to-head
pKB 6.32 vs 5.78 (BQCA)
α(ACh) 15.5 vs 13.5
Reported 3.5-fold higher binding affinity, supports M1 target engagement studies
[3H]NMS binding, human M1 CHO cells
Neuroscience Muscarinic Acetylcholine Receptor Positive Allosteric Modulation

Brain Penetration: CNS Exposure Advantage

VU6004256 was explicitly engineered to overcome the poor brain penetration of earlier M1 PAMs, a critical factor for in vivo CNS studies. In direct comparative pharmacokinetic analysis in mice, VU6004256 achieved a brain:plasma partition coefficient (Kp) of 4.84 and an unbound brain:plasma coefficient (Kp,uu) of 2.6 [1]. This contrasts sharply with the earlier M1 PAM VU0453595, which had limited utility in animal studies due to poor brain penetration, necessitating the development of VU6004256 [1].

Brain Penetration
Head-to-head
Kp 4.84, Kp,uu 2.6
vs VU0453595: poor CNS penetration
Supports in vivo CNS pharmacology and behavioral endpoint studies
Mouse PK, LC/MS/MS quantitation
CNS Drug Delivery Blood-Brain Barrier Penetration Pharmacokinetics

Subtype Selectivity Profile

VU6004256 exhibits a clean selectivity profile against other muscarinic acetylcholine receptor subtypes (M2, M3, M4, M5), a critical feature for isolating M1-specific pharmacology. It shows no functional activity at M2-M5 receptors at concentrations up to 30 μM, with EC50 values >30 μM [1]. This contrasts with some other M1 PAMs, such as VU0456940, which is also selective but less potent (hM1 EC50 = 340 nM) .

Subtype Selectivity
Reported
M2-M5 EC50 >30 µM
M1 EC50 155 nM (reference)
Clean selectivity profile minimizes off-target muscarinic confounds
Functional assays, human receptor subtypes
Muscarinic Receptor Subtypes Selectivity Off-Target Activity

In Vivo Efficacy in a Schizophrenia Model: VU6004256 Reverses Cognitive Deficits and Hyperlocomotion

In a genetic mouse model of NMDA receptor hypofunction (NR1 knockdown mice), VU6004256 demonstrates robust in vivo efficacy, a feature not universally shared by all M1 PAMs [1]. Systemic administration of VU6004256 (10 mg/kg) normalized excessive pyramidal neuron firing in the prefrontal cortex and reversed performance impairments in novel object recognition and cue-mediated fear conditioning tasks [1]. Furthermore, VU6004256 produced a dose-dependent reduction in hyperlocomotor activity in these mice, a model predictive of antipsychotic-like activity [1][2].

NR1 KD Mouse Model
Model context
Reversal of cognitive deficits & hyperlocomotion
10 mg/kg systemic administration
Reported normalization of prefrontal cortex neuronal firing
Behavioral and in vivo electrophysiology endpoints
Schizophrenia Cognitive Enhancement NMDA Hypofunction

Optimal Research Applications for VU6004256


In Vivo CNS Studies Requiring High Brain Penetration

VU6004256 is uniquely suited for in vivo studies requiring robust brain exposure and target engagement in the prefrontal cortex and other forebrain regions. Its high Kp (4.84) and Kp,uu (2.6) values ensure that systemic administration achieves pharmacologically relevant concentrations in the brain parenchyma, making it the preferred tool for behavioral, electrophysiological, and neurochemical studies in rodent models of schizophrenia, Alzheimer's disease, and cognitive impairment [1].

Isolating M1-Specific Pharmacology

With an EC50 > 30 μM for M2-M5 subtypes and no significant activity at over 68 GPCRs, ion channels, and transporters at 10 μM [1][2], VU6004256 is the optimal choice for experiments designed to attribute observed effects specifically to M1 receptor modulation. This level of selectivity is critical for mechanistic studies using M1 knockout mice, siRNA knockdown, or tissue-specific pharmacology to avoid confounding contributions from other muscarinic receptors [1].

Validating M1 PAM Mechanism in NMDA Hypofunction Models

VU6004256 has been extensively characterized in the NR1 knockdown mouse model, a widely accepted preclinical model of NMDAR hypofunction relevant to schizophrenia. Researchers utilizing this model can rely on VU6004256 as a validated reference compound to normalize NMDAR-mediated synaptic plasticity deficits (LTD) and behavioral abnormalities, providing a benchmark for evaluating novel M1 PAM candidates or combination therapies [1].

Comparative Pharmacology with Other M1 PAM Scaffolds

Due to its distinct indole carboxamide scaffold, VU6004256 serves as an excellent comparator for other M1 PAM chemotypes such as BQCA (quinolone), PF-06767832 (pyridine-2-carboxamide), or MIPS1780 (pyrimidinone). Its differentiated allosteric properties (pKB = 6.32, α = 15.5) allow researchers to explore structure-activity relationships and probe the functional consequences of engaging distinct allosteric binding pockets or exhibiting different cooperativity profiles at the M1 receptor [2].

Application
Selection Property
Validation Focus
In vivo CNS research studies
Reported brain penetration profile
CNS exposure confirmation in target species
M1-specific mechanistic studies
Subtype selectivity at M1
Off-target muscarinic receptor profiling
NMDA hypofunction model studies
Reported model response in NR1 KD mice
Endpoint normalization and behavioral assays
M1 PAM comparative pharmacology
Allosteric cooperativity profile
Structure-activity relationship analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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